Cas no 830-43-3 (4-(trifluoromethyl)benzene-1-sulfonamide)

4-(trifluoromethyl)benzene-1-sulfonamide structure
830-43-3 structure
4-(trifluoromethyl)benzene-1-sulfonamide
830-43-3
C7H6F3NO2S
225.188251018524
MFCD00159251
40031
70018

4-(trifluoromethyl)benzene-1-sulfonamide Properties

Names and Identifiers

    • 4-Trifluoromethylbenzenesulphonamide
    • 4-(trifluoromethyl)benzene sulfonamide
    • C7H6F3NO2S
    • p-Trifluoromethylbenzenesulfonamide
    • 4-(Trifluoromethyl)benzenesulphonamide
    • EINECS 212-596-1
    • α,α,α-Trifluorotoluene-4-sulfonamide
    • p-Toluenesulfonamide,a,a,a-trifluoro- (6CI,7CI,8CI)
    • 4-(Trifluoromethyl)phenylsulfonamide
    • a,a,a-Trifluoro-p-toluenesulfonamide
    • 4-(Trifluoromethyl)benzenesulfonamide
    • Benzenesulfonamide, p-(trifluoromethyl)-
    • 4-(trifluoromethyl)benzene-1-sulfonamide
    • Benzenesulfonamide, 4-(trifluoromethyl)-
    • 4-trifluoromethylbenzenesulfonamide
    • p-(Trifluoromethyl)benzenesulfonamide
    • TVHXQQJDMHKGGK-UHFFFAOYSA-N
    • alpha,alpha,alpha-Trifluoro-p-toluenesulphonamide
    • PubChem11767
    • KSC494E5L
    • 4-(Trifluoromethyl)benzenesulfonamide (ACI)
    • p-Toluenesulfonamide, α,α,α-trifluoro- (6CI, 7CI, 8CI)
    • α,α,α-Trifluoro-p-toluenesulfonamide
    • F2158-2254
    • MFCD00159251
    • 4-trifluoromethylbenzene sulfonamide
    • SB80409
    • CHEMBL4094700
    • NS00042499
    • alpha,alpha,alpha-trifluoro-p-toluenesulfonamide
    • O11107
    • T2847
    • AKOS000141373
    • J-513917
    • CS-0097815
    • AM20060959
    • EN300-27002
    • alpha,alpha,alpha-Trifluorotoluene-4-sulfonamide
    • DTXSID50232117
    • 4-(Trifluoromethyl)benzenesulfonamide, 97%
    • 4-(Trifluoromethyl)benzenesulfonamide #
    • 4-(trifluoromethyl)-benzene sulfonamide
    • FS-1347
    • 4-(trifluoromethyl)-benzenesulfonamide
    • 830-43-3
    • SCHEMBL792636
    • BRN 2695323
    • FT-0616912
    • Z45415655
    • SY013481
    • p-Trifluoromethylbenzene sulfonamide
    • 4-trifluoromethyl-benzenesulfonamide
    • 4-(trifluoromethyl) benzenesulfonamide
    • BBL103627
    • STL557437
    • DB-028619
    • +Expand
    • MFCD00159251
    • TVHXQQJDMHKGGK-UHFFFAOYSA-N
    • 1S/C7H6F3NO2S/c8-7(9,10)5-1-3-6(4-2-5)14(11,12)13/h1-4H,(H2,11,12,13)
    • O=S(C1C=CC(C(F)(F)F)=CC=1)(N)=O
    • 2695323

Computed Properties

  • 225.00700
  • 1
  • 6
  • 1
  • 225.007134
  • 14
  • 285
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 1.3
  • nothing
  • 0
  • 68.5

Experimental Properties

  • 3.13390
  • 68.54000
  • 1.493
  • 304.8 ºC at 760 mmHg
  • 179.0 to 183.0 deg-C
  • 138.1℃
  • Not determined
  • Not determined
  • 1.482

4-(trifluoromethyl)benzene-1-sulfonamide Security Information

4-(trifluoromethyl)benzene-1-sulfonamide Customs Data

  • 2935009090
  • China Customs Code:

    2935009090

    Overview:

    2935009090 Other sulphonates(Acyl)amine. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:35.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2935009090 other sulphonamides VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:35.0%

4-(trifluoromethyl)benzene-1-sulfonamide Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P008KKZ-5g
4-(Trifluoromethyl)benzenesulfonamide
830-43-3 97%
5g
$7.00 2024-04-21
A2B Chem LLC
AD99123-5g
4-(Trifluoromethyl)benzenesulfonamide
830-43-3 97%
5g
$6.00 2024-04-19
abcr
AB146812-5 g
4-(Trifluoromethyl)benzenesulfonamide; 96%
830-43-3
5g
€57.80 2022-06-12
Alichem
A019089173-500g
4-(Trifluoromethyl)benzenesulfonamide
830-43-3 97%
500g
$509.60 2023-09-01
Apollo Scientific
PC2981-5g
4-(Trifluoromethyl)benzenesulphonamide
830-43-3
5g
£10.00 2024-05-25
Enamine
EN300-27002-0.05g
4-(trifluoromethyl)benzene-1-sulfonamide
830-43-3 95%
0.05g
$19.0 2023-09-11
eNovation Chemicals LLC
D911068-100g
4-(Trifluoromethyl)benzenesulfonamide
830-43-3 95%
100g
$230 2022-09-05
Fluorochem
013874-1g
4-(Trifluoromethyl)benzenesulfonamide
830-43-3 98%
1g
£10.00 2022-03-01
Life Chemicals
F2158-2254-2μmol
4-(trifluoromethyl)benzene-1-sulfonamide
830-43-3 90%+
2μmol
$57.0 2023-07-28
TRC
T797235-50mg
4-(Trifluoromethyl)benzenesulfonamide
830-43-3
50mg
$ 50.00 2022-06-02

4-(trifluoromethyl)benzene-1-sulfonamide Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Ammonium hydroxide Solvents: Water ;  16 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  < pH 9
Reference
Tetrahydropyridines via FeCl3-Catalyzed Carbonyl-Olefin Metathesis
Rykaczewski, Katie A.; et al, Organic Letters, 2020, 22(7), 2844-2848

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Ammonia Solvents: Dichloromethane ;  -78 °C
Reference
Identification of the first potent, selective and bioavailable PPARα antagonist
Bravo, Yalda; et al, Bioorganic & Medicinal Chemistry Letters, 2014, 24(10), 2267-2272

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Ammonium hydroxide ;  3 - 4 h, 0 °C
Reference
Unexpected C=N bond formation via NaI-catalyzed oxidative de-tetra-hydrogenative cross-couplings between N,N-dimethyl aniline and sulfamides
Zheng, Yang; et al, RSC Advances, 2015, 5(62), 50113-50117

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Trifluoromethanesulfonic acid Solvents: Toluene ;  3 h, 80 °C
1.2 Reagents: Sodium carbonate Solvents: Water ;  rt
Reference
Bronsted Acid Promoted N-Dealkylation of N-Alkyl(sulfon)amides
Gu, Linghui; et al, ChemistrySelect, 2021, 6(33), 8839-8842

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Dess-Martin periodinane Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ,  Water ;  0.5 h, 40 °C
Reference
Hypervalent organoiodine promoted dearylation reaction of N-aryl sulfonamides
Song, Mengmeng; et al, Youji Huaxue, 2020, 40(8), 2433-2441

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Periodic acid Solvents: Acetonitrile ;  18 h, rt
Reference
Novel N-dealkylation of N-alkyl sulfonamides and N,N-dialkyl sulfonamides with periodic acid catalyzed by chromium(III) acetate hydroxide
Xu, Liang; et al, Synlett, 2004, (11), 1901-1904

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Copper oxide (CuO) Solvents: Dimethyl sulfoxide ;  8 h, 100 °C
Reference
Cu(II)-catalyzed decarboxylation/elimination of N-arylsulfonyl amino acids to primary aryl sulfonamides
Zhou, Liandi; et al, Synthetic Communications, 2016, 46(15), 1299-1306

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: N-Chlorophthalimide ,  Sulfur dioxide ,  Lithium tetrafluoroborate ,  Pyridinium, 1-fluoro-2,4,6-trimethyl-, tetrafluoroborate(1-) (1:1) Catalysts: Tetrakis(acetonitrile)copper(1+) tetrafluoroborate Solvents: Acetonitrile ;  16 h, 30 - 35 °C
1.2 Reagents: Ammonium hydroxide ,  Diisopropylethylamine Solvents: Water ;  2 - 16 h, rt
Reference
One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation
Pedersen, P. Scott; et al, Journal of the American Chemical Society, 2023, 145(39), 21189-21196

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Sodium nitrite ,  Hydrochloric acid ,  Sulfuric acid ,  Phosphorus oxychloride Solvents: Ethanol ,  Water
Reference
Synthesis and hypoglycemic activity of trifluoromethylated sulfonylureas
Perron, Y. G.; et al, Journal of Medicinal & Pharmaceutical Chemistry, 1961, 4, 41-9

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: α,α-Diphenyl-N-sulfinylbenzenemethanamine ;  2 h, 160 °C; 160 °C → rt
1.2 Reagents: Cesium carbonate Catalysts: Dichloro[1,2-di(methoxy-κO)ethane]nickel ,  4,4′-Dinonyl-2,2′-bipyridine Solvents: 1,4-Dioxane ;  16 h, 80 °C; 80 °C → rt
1.3 Reagents: Trichloroisocyanuric acid ;  20 min, rt
1.4 Solvents: Water ;  24 h, rt
1.5 Reagents: Methanesulfonic acid ;  rt; 30 min, rt
1.6 Reagents: Sodium bicarbonate Solvents: Water ;  rt
Reference
Nickel(II)-Catalyzed Addition of Aryl and Heteroaryl Boroxines to the Sulfinylamine Reagent TrNSO: The Catalytic Synthesis of Sulfinamides, Sulfonimidamides and Primary Sulfonamides
Lo, Pui Kin Tony ; et al, Journal of the American Chemical Society, 2021, 143(38), 15576-15581

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: tert-Butyl hydroperoxide ,  Ammonia ,  Oxygen Catalysts: Iodine Solvents: Acetonitrile ,  Water ;  16 h, rt → 100 °C; 100 °C → rt
1.2 Reagents: Water ;  rt
Reference
A general iodine-mediated synthesis of primary sulfonamides from thiols and aqueous ammonia
Feng, Jian-Bo; et al, Organic & Biomolecular Chemistry, 2016, 14(29), 6951-6954

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Iodine ;  20 min, rt
1.2 Reagents: Ammonia Solvents: Ethanol ,  Water ;  3 h, rt
Reference
Sulfonamide formation from sodium sulfinates and amines or ammonia under metal-free conditions at ambient temperature
Yang, Kai; et al, Green Chemistry, 2015, 17(3), 1395-1399

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Triphenylphosphine ,  Sodium pyrosulfite ,  Sodium azide Catalysts: Tetrabutylammonium bromide Solvents: Acetonitrile ,  Water ;  12 h, 80 °C
Reference
Metal-free construction of primary sulfonamides through three diverse salts
Wang, Ming; et al, Green Chemistry, 2018, 20(24), 5469-5473

Synthetic Circuit 14

Reaction Conditions
1.1 Solvents: Pyridine ;  1 h, 80 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
2.1 Reagents: Dess-Martin periodinane Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ,  Water ;  0.5 h, 40 °C
Reference
Hypervalent organoiodine promoted dearylation reaction of N-aryl sulfonamides
Song, Mengmeng; et al, Youji Huaxue, 2020, 40(8), 2433-2441

Synthetic Circuit 15

Reaction Conditions
1.1 1 h, 120 °C
2.1 Reagents: α,α-Diphenyl-N-sulfinylbenzenemethanamine ;  2 h, 160 °C; 160 °C → rt
2.2 Reagents: Cesium carbonate Catalysts: Dichloro[1,2-di(methoxy-κO)ethane]nickel ,  4,4′-Dinonyl-2,2′-bipyridine Solvents: 1,4-Dioxane ;  16 h, 80 °C; 80 °C → rt
2.3 Reagents: Trichloroisocyanuric acid ;  20 min, rt
2.4 Solvents: Water ;  24 h, rt
2.5 Reagents: Methanesulfonic acid ;  rt; 30 min, rt
2.6 Reagents: Sodium bicarbonate Solvents: Water ;  rt
Reference
Nickel(II)-Catalyzed Addition of Aryl and Heteroaryl Boroxines to the Sulfinylamine Reagent TrNSO: The Catalytic Synthesis of Sulfinamides, Sulfonimidamides and Primary Sulfonamides
Lo, Pui Kin Tony ; et al, Journal of the American Chemical Society, 2021, 143(38), 15576-15581

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water ;  rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2 - 3, cooled
2.1 Reagents: Oxygen Catalysts: Copper oxide (CuO) Solvents: Dimethyl sulfoxide ;  8 h, 100 °C
Reference
Cu(II)-catalyzed decarboxylation/elimination of N-arylsulfonyl amino acids to primary aryl sulfonamides
Zhou, Liandi; et al, Synthetic Communications, 2016, 46(15), 1299-1306

Synthetic Circuit 17

Reaction Conditions
1.1 -
2.1 Reagents: Triphenylphosphine ,  Sodium pyrosulfite ,  Sodium azide Catalysts: Tetrabutylammonium bromide Solvents: Acetonitrile ,  Water ;  12 h, 80 °C
Reference
Metal-free construction of primary sulfonamides through three diverse salts
Wang, Ming; et al, Green Chemistry, 2018, 20(24), 5469-5473

4-(trifluoromethyl)benzene-1-sulfonamide Raw materials

4-(trifluoromethyl)benzene-1-sulfonamide Preparation Products

4-(trifluoromethyl)benzene-1-sulfonamide Suppliers

J&K Scientific
Audited Supplier Audited Supplier
(CAS:830-43-3)
ZHAI XIAN SHENG
18210857532
xiangyang.zhai@jk-sci.com
TIAN MEN HENG CHANG HUA GONG Co., Ltd.
Audited Supplier Audited Supplier
(CAS:830-43-3)
LEI JING LI
15102714773
1178380033@qq.com
Shanghai Acmec Biochemical Co.,Ltd
Audited Supplier Audited Supplier
(CAS:830-43-3)
JI ZHI SHI JI
18117592386
3007522982@qq.com
Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier Audited Supplier
(CAS:830-43-3)
A LA DING
anhua.mao@aladdin-e.com
SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:830-43-3)
TANG SI LEI
15026964105
2881489226@qq.com

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